Lidocaine sulfate
CAS No.: 24847-67-4
Cat. No.: VC17100369
Molecular Formula: C14H24N2O5S
Molecular Weight: 332.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24847-67-4 |
|---|---|
| Molecular Formula | C14H24N2O5S |
| Molecular Weight | 332.42 g/mol |
| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid |
| Standard InChI | InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4) |
| Standard InChI Key | WKECJNYGULLKBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O |
Introduction
Chemical and Pharmacological Profile of Lidocaine Sulfate
Structural and Molecular Characteristics
Lidocaine, chemically designated as , is an amino amide-class local anesthetic. While lidocaine hydrochloride is the predominant salt form due to its stability and solubility, lidocaine sulfate is a less common variant. The sulfate formulation involves the substitution of the hydrochloride counterion with sulfate (), potentially altering solubility and pharmacokinetic properties .
Table 1: Comparative Properties of Lidocaine Salts
| Property | Lidocaine Hydrochloride | Lidocaine Sulfate |
|---|---|---|
| Molecular Weight | 270.80 g/mol | 234.34 g/mol (base) |
| Solubility in Water | High | Moderate |
| Protein Binding | 60–80% | Not well characterized |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (assumed) |
The conformational flexibility of lidocaine's structure, characterized by its 1,5-dimethylbenzene group and amide linkage, allows for dynamic interactions with sodium channels and other molecular targets .
Mechanism of Action
Lidocaine exerts its anesthetic and antiarrhythmic effects by blocking voltage-gated sodium channels, stabilizing neuronal membranes and preventing action potential propagation. The uncharged lidocaine molecule diffuses across cell membranes, ionizes in the axoplasm, and binds to the intracellular face of sodium channels, prolonging their inactivation . In inflammatory conditions, reduced efficacy may arise from acidosis limiting uncharged lidocaine availability or competition with inflammatory mediators like peroxynitrite .
Clinical Applications and Efficacy
Anesthetic Use in Surgical Contexts
Lidocaine is widely used for local anesthesia and nerve blocks. A 2025 randomized trial compared lidocaine (2%, 0.5 mg/kg) with magnesium sulfate (50%, 30 mg/kg) and dexmedetomidine (0.25 mcg/kg) for attenuating propofol-induced pain. Lidocaine demonstrated comparable hemodynamic stability to dexmedetomidine but was less effective than magnesium sulfate in reducing systolic blood pressure fluctuations post-intubation .
Table 2: Hemodynamic Outcomes in Intubation Studies
Antiarrhythmic Applications
As a class Ib antiarrhythmic, lidocaine shortens action potential duration in ventricular tissues, making it effective for ventricular tachycardia and fibrillation. Its hepatic metabolism (half-life 90–120 min) necessitates dose adjustments in liver dysfunction .
Pharmacokinetics and Metabolism
Distribution and Elimination
Lidocaine follows a three-compartment model: rapid distribution to highly perfused tissues (alpha phase), slower tissue equilibration (beta phase), and metabolism/excretion (gamma phase). The volume of distribution ranges from 1.1–2.1 L/kg, with 60–80% bound to alpha-1 acid glycoprotein .
Metabolic Pathways
Hepatic CYP3A4 converts lidocaine to active metabolites monoethylglycinexylidide (MEGX) and inactive glycine xylidide. Renal excretion accounts for 10% of unchanged drug .
Comparative Efficacy in Recent Clinical Trials
A 2025 double-blind trial (N=100) compared lidocaine 10% spray with magnesium sulfate 20% spray for post-intubation hemodynamics. Magnesium sulfate outperformed lidocaine in stabilizing systolic blood pressure at 3, 5, and 7 minutes post-intubation (115 vs. 128 mmHg, P < 0.05) but was associated with higher tachycardia incidence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume